![molecular formula C9H10F2O2 B1460930 (1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol CAS No. 1315378-58-5](/img/structure/B1460930.png)
(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol
Overview
Description
(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol, commonly referred to as 1,3-Difluoromethoxybenzene (DFMB), is a monofluoroalkylated phenol that has been studied for its potential applications in scientific research. DFMB has been used as a substrate for organic synthesis, as a catalyst for chemical reactions, and as a reagent for biochemistry and pharmacology research.
Scientific Research Applications
Structure-Activity Relationship (SAR) Studies
Research into structure-activity relationships (SAR) has shown that analogues of SKF-96365, including compounds structurally related to "(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol", exhibit potential as inhibitors of store-operated calcium entry (SOCE) in cells, indicating their utility in studying cellular calcium regulation mechanisms (Dago et al., 2018).
Enzymatic Kinetic Resolution
Enantiomerically pure compounds are crucial in the synthesis of medically relevant molecules. Research has demonstrated the effective use of lipase-mediated kinetic resolution to achieve high enantiomeric purity in compounds structurally related to "(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol", which are essential intermediates in the synthesis of various fluorinated compounds (Shimizu et al., 1996).
Synthesis of Antidepressants
The compound has been utilized as a building block in the stereoselective synthesis of antidepressants, demonstrating its importance in the development of therapeutic agents. Specifically, its optical purity and transformation capabilities underscore its role in synthesizing compounds such as (R)-fluoxetine and (R)-tomoxetine, highlighting its application in medicinal chemistry (Bracher & Litz, 1996).
Catalysis and Organic Transformations
Research into catalytic processes has leveraged compounds related to "(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol" for the synthesis of complex molecular architectures. These studies contribute to our understanding of catalytic mechanisms and the development of new synthetic methodologies. For instance, the activation of related compounds by ruthenium complexes has led to the synthesis of various organometallic intermediates, indicating their versatility in organic synthesis (Bustelo et al., 2007).
Photoredox Catalysis
The synthesis of tri- and difluoromethyl ethers through visible-light photoredox catalysis represents a cutting-edge application of compounds with the difluoromethoxy group. These findings underscore the role of such compounds in developing novel synthetic routes that are more efficient and environmentally friendly (Lee et al., 2019).
properties
IUPAC Name |
(1S)-1-[3-(difluoromethoxy)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-6(12)7-3-2-4-8(5-7)13-9(10)11/h2-6,9,12H,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEJXRLYYLZRAQ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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